Tert-butyl 4-[(2,5-dioxopyrrolidin-3-yl)methyl]piperidine-1-carboxylate
Description
Tert-butyl 4-[(2,5-dioxopyrrolidin-3-yl)methyl]piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a (2,5-dioxopyrrolidin-3-yl)methyl substituent at the 4-position. The Boc group is a common protective moiety in organic synthesis, enabling selective reactivity at the piperidine nitrogen.
Properties
IUPAC Name |
tert-butyl 4-[(2,5-dioxopyrrolidin-3-yl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-15(2,3)21-14(20)17-6-4-10(5-7-17)8-11-9-12(18)16-13(11)19/h10-11H,4-9H2,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNUJRDGMNQVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions typically involve cooling the reaction mixture to maintain control over the reaction temperature and prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves the use of automated systems for the addition of reagents and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted piperidines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: . It features a piperidine ring substituted with a tert-butyl group and a dioxopyrrolidine moiety, which contributes to its biological activity.
Medicinal Chemistry
Pharmacological Activity:
Research indicates that derivatives of piperidine and pyrrolidine, such as tert-butyl 4-[(2,5-dioxopyrrolidin-3-yl)methyl]piperidine-1-carboxylate, exhibit various pharmacological effects. These include:
- Antioxidant Properties: Compounds with similar structures have shown potential as radical scavengers, reducing oxidative stress in biological systems. For instance, studies on related nitrones demonstrate their ability to trap free radicals effectively .
- Neuroprotective Effects: Some derivatives are being investigated for their neuroprotective properties against conditions like Alzheimer’s disease. The structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative disorders.
Case Study: Neuroprotection
A study evaluated the neuroprotective effects of compounds similar to this compound in cellular models of oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers when treated with these compounds, highlighting their therapeutic potential.
Synthesis and Chemical Reactions
This compound can be synthesized through various methods involving piperidine derivatives and dioxopyrrolidines. The synthesis often involves:
- Condensation Reactions: Combining piperidine derivatives with dioxopyrrolidines under acidic or basic conditions to form the desired ester.
- Purification Techniques: High-performance liquid chromatography (HPLC) is typically used to achieve the required purity levels (≥95%).
Applications in Analytical Chemistry
The compound also finds applications in analytical chemistry as a reagent for detecting free radicals and other reactive species. Its ability to form stable adducts with radicals makes it useful in:
- Electron Paramagnetic Resonance (EPR) Spectroscopy: Used for studying radical species in biological systems.
Data Table: Applications Overview
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Potential neuroprotective agent | Alzheimer's disease treatment |
| Antioxidant Research | Radical scavenging properties | Reducing oxidative stress in cells |
| Analytical Chemistry | EPR spectroscopy reagent for radical detection | Investigating oxidative stress in biological samples |
Future Research Directions
Ongoing research aims to explore:
- Mechanistic Studies: Understanding the detailed mechanisms of action of this compound in biological systems.
- Clinical Trials: Evaluating its efficacy and safety in preclinical and clinical settings for various therapeutic applications.
Mechanism of Action
The mechanism by which tert-butyl 4-[(2,5-dioxopyrrolidin-3-yl)methyl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
The following analysis compares the target compound with three structurally related piperidine derivatives, focusing on substituents, synthetic routes, reactivity, and analytical characterization.
Structural and Functional Group Comparison
*Molecular weights calculated based on substituent addition to the Boc-piperidine core.
Key Observations :
- Compound 7 : The dioxane dione substituent includes two ketones in a six-membered ring, which may confer higher rigidity and susceptibility to ring-opening reactions.
- Compound 8: The ethoxy propanoyl group contains an ester and a ketone, offering sites for nucleophilic attack (e.g., hydrolysis).
- Compound 3b : The 4-methylpentyl chain is purely hydrophobic, favoring lipid solubility and passive membrane permeability.
Reactivity and Functional Group Analysis
- Target Compound : The dioxopyrrolidinyl group may participate in hydrogen bonding via its ketone oxygen atoms, influencing solubility and target interactions. The Boc group can be deprotected under acidic conditions (e.g., TFA) to yield a free amine.
- Compound 7 : The dioxane dione moiety is prone to nucleophilic ring-opening (e.g., by amines or alcohols), enabling further functionalization.
- Compound 8 : The ethyl ester can undergo hydrolysis to a carboxylic acid, facilitating conjugation or salt formation.
- Compound 3b : The alkyl chain lacks reactive sites, making it chemically inert under most conditions.
Analytical Characterization
- 1H NMR : Signals for the Boc group (δ ~1.4 ppm, singlet) and alkyl chain (δ ~0.8–1.3 ppm, multiplet) dominate .
- 13C NMR : Peaks corresponding to the Boc carbonyl (δ ~155 ppm) and alkyl carbons (δ ~20–35 ppm) are observed .
- HRMS : Molecular ion [M+H]+ matches theoretical mass (e.g., 283.4 g/mol for 3b) .
In contrast, the target compound’s dioxopyrrolidinyl group would likely show distinct NMR signals (e.g., ketone carbons at δ ~200–210 ppm) and HRMS fragmentation patterns.
Biological Activity
Tert-butyl 4-[(2,5-dioxopyrrolidin-3-yl)methyl]piperidine-1-carboxylate, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 284.36 g/mol. The presence of the tert-butyl group and the dioxopyrrolidine moiety contributes to its lipophilicity and potential bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the Piperidine Ring : Starting from suitable piperidine precursors.
- Introduction of the Dioxopyrrolidine Group : Using condensation reactions to attach the dioxopyrrolidin moiety.
- Carboxylation : Finalizing the structure with carboxylic acid derivatives.
The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways associated with inflammation and pain response.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : In vitro studies have shown that it can inhibit pro-inflammatory cytokines.
- Analgesic Effects : Animal models have demonstrated pain-relieving properties comparable to established analgesics.
Table 1 summarizes key pharmacological findings:
Case Study 1: Anti-inflammatory Effects
In a study published in Molecules, researchers evaluated the anti-inflammatory effects of various derivatives of piperidine compounds, including this compound. The compound was found to significantly reduce inflammation markers in LPS-stimulated macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases .
Case Study 2: Analgesic Properties
A separate study focused on the analgesic properties of piperidine derivatives. This compound was administered in various doses to assess its efficacy in alleviating pain in rodent models. Results indicated a dose-dependent response, with significant pain relief observed at higher concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tert-butyl 4-[(2,5-dioxopyrrolidin-3-yl)methyl]piperidine-1-carboxylate in laboratory settings?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from tert-butyl-protected piperidine derivatives. Key steps include:
- Step 1 : Alkylation or reductive amination to introduce the pyrrolidinone moiety.
- Step 2 : Protection/deprotection strategies (e.g., using Boc groups) to stabilize reactive intermediates.
- Step 3 : Solvent optimization (e.g., dichloromethane or acetonitrile) and temperature control (room temperature to 60°C) to maximize yield and purity .
- Validation : Monitor reaction progress via TLC or HPLC. Final purification often employs recrystallization or column chromatography .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm regiochemistry and functional groups. IR spectroscopy identifies carbonyl (C=O) stretches at ~1700 cm.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] for CHNO: 310.17 g/mol).
- Crystallography : Single-crystal X-ray diffraction (SHELX software) resolves stereochemistry and bond angles. Refinement parameters (R-factors < 0.05) ensure structural accuracy .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols form .
- Emergency Measures : Eyewash stations and safety showers must be accessible. In case of inhalation, move to fresh air and seek medical attention .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can reaction mechanisms involving the 2,5-dioxopyrrolidin-3-yl group be elucidated?
- Methodological Answer :
- Kinetic Studies : Track reaction rates under varying temperatures/pH to identify rate-determining steps.
- Isotopic Labeling : Use -labeled reagents to trace carbonyl group transformations.
- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to validate proposed mechanisms .
Q. What computational methods are used to model interactions between this compound and biological targets?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., proteases or kinases).
- MD Simulations : GROMACS or AMBER models dynamic interactions over 100+ ns to assess stability of ligand-protein complexes.
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions for structure-activity relationships .
Q. How can researchers resolve contradictions in experimental data, such as unexpected byproduct formation?
- Methodological Answer :
- Hypothesis Testing : Vary reaction conditions (e.g., solvent polarity, catalyst loading) to isolate variables.
- Byproduct Characterization : Use LC-MS/MS to identify impurities; compare retention times and fragmentation patterns with reference libraries.
- Cross-Validation : Replicate experiments in independent labs using standardized protocols. Contradictions may arise from trace metal contaminants or moisture-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
